2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of chroman derivatives with boronic acid or boronic ester reagents. One common method involves the use of 7-hydroxy-2H-chromen-2-one as a starting material, which undergoes a reaction with boronic acid in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This reaction yields the desired boronic ester with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can further optimize the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-7-yl boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic ester to other functional groups, such as alcohols or amines.
Substitution: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted chroman derivatives.
Scientific Research Applications
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . Additionally, the chroman moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is unique due to its boronic ester group, which imparts distinct chemical reactivity and biological activity.
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of this compound, known for its fluorescence properties and use in bioorganic chemistry.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another chroman derivative with applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of this compound lies in its boronic ester group, which allows for versatile chemical modifications and applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and its fluorescence properties make it a valuable compound in both synthetic and biological research.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h7-8,10H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPCKJRFJDEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCO3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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